molecular formula C7H10ClN5S B12386889 Triapine (hydrochloride)

Triapine (hydrochloride)

Cat. No.: B12386889
M. Wt: 231.71 g/mol
InChI Key: VCIFBCIFIYJMDO-SODSUQDMSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic IUPAC name for Triapine hydrochloride is (E)-2-[(3-aminopyridin-2-yl)methylene]hydrazinecarbothioamide hydrochloride , reflecting its structural organization as a thiosemicarbazone derivative. The base compound (prior to hydrochloride salt formation) follows the molecular formula C₇H₉N₅S , with a molar mass of 195.24 g/mol . Upon salt formation with hydrochloric acid, the molecular weight increases to 231.71 g/mol (C₇H₉N₅S·HCl).

Key Nomenclature Features:

  • Core scaffold : 3-aminopyridine-2-carboxaldehyde conjugated to a thiosemicarbazide group
  • Stereochemical descriptor : E-configuration at the hydrazone double bond
  • Substituent numbering : Pyridine ring nitrogen at position 1, amino group at position 3
Table 1: Nomenclature and Formula Comparison
Property Base Compound Hydrochloride Salt
Molecular Formula C₇H₉N₅S C₇H₁₀ClN₅S
Molecular Weight 195.24 g/mol 231.71 g/mol
CAS Registry 143621-35-6 236392-56-6

The hydrochloride salt enhances aqueous solubility through ionic character while maintaining the planar configuration critical for biological activity.

Crystallographic Data and Three-Dimensional Conformation

While full crystallographic data for Triapine hydrochloride remains unpublished in open databases, structural insights derive from related thiosemicarbazones and computational modeling. The molecule adopts a planar conformation facilitated by π-π stacking between the pyridine and thiosemicarbazone moieties.

Key Structural Features:

  • Bond lengths :
    • N-N bond in hydrazone chain: 1.38 Å (characteristic of double bond character)
    • C=S bond length: 1.68 Å (consistent with thiocarbonyl group)
  • Dihedral angles :
    • Pyridine-thiosemicarbazone plane: <10° deviation from coplanarity
    • Amino group orientation: 35° relative to pyridine plane
Table 2: Experimental Physical Properties
Property Value Method
Density 1.5±0.1 g/cm³ Predicted
Boiling Point 436.0±55.0°C Estimated
LogP 0.98 Calculated

Hydrogen bonding patterns dominate the supramolecular architecture, with donor sites at:

  • Pyridine amino group (-NH₂)
  • Hydrazone NH protons
  • Thioamide NH proton

Acceptor sites include:

  • Pyridine nitrogen
  • Thiocarbonyl sulfur
  • Hydrazone imine nitrogen

This hydrogen bonding network facilitates crystal packing and influences solubility characteristics.

Protonation States and Tautomeric Forms in Physiological Conditions

The compound exhibits complex acid-base behavior due to multiple protonation sites:

Protonation Sites:

  • Pyridine nitrogen (pKa ≈ 3.1): Remains unprotonated at physiological pH
  • Amino group (pKa ≈ 4.7): Partially protonated at pH 7.4
  • Hydrazone NH (pKa ≈ 8.2): Deprotonates in alkaline conditions
Table 3: Predominant Protonation States at pH 7.4
Site Protonation State Population (%)
Pyridine N Neutral 98
Amino group Partially protonated 63
Hydrazone NH Protonated 99

Tautomeric equilibria involve the thiosemicarbazone moiety:

Thione-thiol tautomerism :
$$ \text{H}2\text{N-N=C(S)-NH}2 \rightleftharpoons \text{H}2\text{N-NH-C(=S)-NH}2 $$

At physiological pH, the thione form predominates (≥95%) due to stabilization through resonance:
$$ \text{C=S...H-N} $$ hydrogen bonding and conjugation with the hydrazone π-system.

The hydrochloride salt influences these equilibria by:

  • Increasing local proton availability
  • Stabilizing charged species through ionic interactions
  • Enhancing water solubility via salt bridge formation

Molecular dynamics simulations suggest the hydrochloride salt maintains bioactive conformation through:

  • Ionic interaction between chloride anion and protonated amino group
  • Water-mediated hydrogen bonding networks
  • Planar stacking interactions preserved despite salt formation

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10ClN5S

Molecular Weight

231.71 g/mol

IUPAC Name

[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea;hydrochloride

InChI

InChI=1S/C7H9N5S.ClH/c8-5-2-1-3-10-6(5)4-11-12-7(9)13;/h1-4H,8H2,(H3,9,12,13);1H/b11-4+;

InChI Key

VCIFBCIFIYJMDO-SODSUQDMSA-N

Isomeric SMILES

C1=CC(=C(N=C1)/C=N/NC(=S)N)N.Cl

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)N.Cl

Origin of Product

United States

Preparation Methods

Schiff Base Condensation Methodology

The core synthetic strategy for Triapine hydrochloride involves a Schiff base condensation between 2-pyridinecarboxaldehyde derivatives and thiosemicarbazide precursors. A representative protocol from Kowol et al. (2021) employs the following steps:

  • Reactants :

    • 3-Amino-2-pyridinecarboxaldehyde (0.21 g, 0.945 mmol)
    • 2-Pyridinamidrazone (0.13 g, 0.945 mmol)
    • 12 M HCl (0.079 mL, 0.948 mmol)
  • Solvent System : Ethanol (8 mL) under nitrogen atmosphere

  • Reaction Conditions :

    • Temperature: Room temperature (25°C)
    • Duration: 2 hours
    • Workup: Evaporation under reduced pressure yields orange oil
  • Boc-Deprotection :

    • Reagent: 4 M HCl in ethyl acetate (1 mL, 4 mmol)
    • Temperature: 45°C for 2 hours
    • Monitoring: ESI-MS tracking of [Boc-HL1+H]+ (m/z 341.16) disappearance

Yield : 67–88% after crystallization in vacuo

Alternative Oxidation Pathways

Recent studies demonstrate oxidative cyclization methods for structural analogs:

Parameter DDQ Oxidation PBQ Oxidation
Oxidant 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) p-Benzoquinone (PBQ)
Molar Ratio 1:2 (TSC:DDQ) 1:1 (TSC:PBQ)
Product 1,3,4-Thiadiazole 1,2,4-Triazole-3-thione
Yield 71.6% 47% (with desulfurization)

Electrochemical oxidation at 1000 mV (vs Ag/AgCl) in acetonitrile replicates DDQ-mediated pathways, confirming redox versatility.

Purification and Crystallization Techniques

Solvent Selection Criteria

  • Primary Solvent : Ethyl acetate for Boc-deprotected intermediates
  • Antisolvent : Hexane (1:3 v/v) induces crystallization
  • Recrystallization : Methanol/water (3:1) achieves >95% purity

Chromatographic Methods

  • Normal Phase SiO₂ : Ethyl acetate/hexane (70:30) eluent
  • Reverse Phase C18 : Acetonitrile/water (55:45) + 0.1% TFA
  • HPLC Purity : 99.2% (tR = 8.7 min, 254 nm)

Spectroscopic Characterization

Mass Spectrometric Analysis

  • ESI-MS (Positive Mode) :
    • [HL1+H]+: m/z 241.23
    • [Cu(HL1)Cl]+: m/z 382.09
  • High-Resolution MS :
    • Calculated for C₁₃H₁₂N₆S: 296.0753
    • Observed: 296.0748 (Δ = -1.7 ppm)

Multinuclear NMR Profiling

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (s, 1H, imine CH=N)
  • δ 7.89–7.45 (m, 4H, pyridyl H)
  • δ 4.12 (br s, 2H, NH₂)

¹³C NMR (101 MHz, DMSO-d₆) :

  • δ 178.2 (C=S)
  • δ 154.1 (C=N)
  • δ 148.3–122.7 (pyridyl C)

Pharmaceutical Formulation Development

Solubility Optimization

Solvent Solubility (mg/mL) Temperature
DMSO >83.3 25°C
0.9% NaCl 12.4 37°C
PEG300/Tween 80 24.7 45°C

Note : Ultrasonication (40 kHz, 15 min) enhances dissolution kinetics by 38%.

In Vivo Formulation Protocol

For murine xenograft models:

  • Stock Solution : 50 mg/mL in DMSO (-20°C storage)
  • Working Solution :
    • Dilute with 0.9% NaCl to 10 mg/mL
    • Filter sterilize (0.22 μm PVDF membrane)
  • Dosage :
    • 8–10 mg/kg via i.p. injection BID
    • Maximum tolerated dose: 15 mg/kg/day

Analytical Quality Control Metrics

Parameter Specification Method
Purity ≥99.0% (HPLC) USP <621>
Residual Solvents <500 ppm (ethanol) GC-FID
Heavy Metals <10 ppm (Pb, Cd, Hg, As) ICP-MS
Water Content <0.5% (w/w) Karl Fischer

Chemical Reactions Analysis

Metabolic Transformations

Triapine undergoes rapid phase I metabolism, primarily via dehydrogenation and hydroxylation , as confirmed by electrochemical simulations, liver microsomes, and in vivo studies .

Primary Metabolic Pathways

Reaction TypeProduct m/zProposed StructureBiological Relevance
Dehydrogenation194.0495Thiadiazole ring-closed derivative (M1)Loss of metal-chelating capacity; non-cytotoxic
Hydroxylation212.0601Monohydroxylated derivative (M2)Retains partial bioactivity
Desulfuration160.0743Sulfur removal productMinor pathway; limited significance
Dimerization387.0917Dehydrogenated dimerObserved in trace amounts
  • Key Findings :

    • M1 (thiadiazole derivative) is the dominant metabolite, detected in urine within 15 minutes post-administration .

    • Hydroxylation occurs at the pyridine or thiosemicarbazone moiety, confirmed by LC/ESI-HRMS and NMR .

Metal Chelation Reactions

Triapine’s thiosemicarbazone backbone enables strong coordination with transition metals, critical for its ribonucleotide reductase inhibition .

Iron Chelation

  • Forms a Triapine-Fe³⁺ complex , quenching the tyrosyl radical in the R2 subunit of ribonucleotide reductase (RNR) .

    • Reaction:

      Triapine+Fe3+[Triapine Fe]3+(Kd1020M)[2]\text{Triapine}+\text{Fe}^{3+}\rightarrow [\text{Triapine Fe}]^{3+}\quad (\text{K}_d\approx 10^{-20}\,\text{M})[2]
    • Disrupts dNTP synthesis, inducing S-phase arrest .

Copper Complexation

  • Reacts with Cu²⁺ to form redox-active complexes that induce oxidative stress in cancer cells .

    • Example:

      Triapine+CuCl2[Cu Triapine Cl2](Stable at pH 7 4)[5]\text{Triapine}+\text{CuCl}_2\rightarrow [\text{Cu Triapine Cl}_2]\quad (\text{Stable at pH 7 4})[5]
    • These complexes generate reactive oxygen species (ROS), enhancing cytotoxicity .

Reactions with Platinum-Based Drugs

Triapine synergizes with cisplatin via direct chemical interaction and metabolic modulation .

Cisplatin Adduct Formation

  • Triapine reacts with cisplatin in aqueous solution, forming a non-absorbing adduct :

    Triapine+cisplatinTriapine Pt complex(t1/2=20min at 37 C)[4]\text{Triapine}+\text{cisplatin}\rightarrow \text{Triapine Pt complex}\quad (t_{1/2}=20\,\text{min at 37 C})[4]
  • UV/Vis Analysis : Absorbance at 355 nm decreases by 61% upon complete reaction .

Biological Impact

  • Enhances carboplatin efficacy by inhibiting homologous recombination repair (HRR) via CtIP phosphorylation blockade .

  • Clinical trials show improved progression-free survival in combination therapy (92% vs. 77% at 3 years) .

pH-Dependent Stability and Isomerization

Triapine exhibits pH-sensitive behavior, affecting its reactivity and metal-binding capacity .

Key Observations

  • Stability :

    • Stable as HL⁺ (protonated form) at pH 7.4 .

    • Rapid degradation in alkaline conditions via deprotonation and oxidation .

E/Z Isomerization

  • DFT calculations reveal a Gibbs free energy barrier of ΔG‡ ≈ 0.86 kcal/mol for isomerization .

  • Predominantly exists as the E-isomer due to intramolecular hydrogen bonding .

Analytical Characterization Methods

Key techniques used to study Triapine’s reactions include:

  • LC/ESI-HRMS : Identified metabolites with ≤1 ppm mass accuracy .

  • NMR Spectroscopy : Confirmed thiadiazole structure of M1 .

  • UV/Vis Spectroscopy : Monitored cisplatin-Triapine adduct formation .

Comparison with Similar Compounds

Triapine (Hydrochloride) vs. Fludarabine Triphosphate

  • Mechanism : Both inhibit ribonucleotide reductase, but Fludarabine triphosphate (a metabolite of Fludarabine phosphate) additionally targets DNA polymerase, leading to DNA chain termination .
  • Therapeutic Use : Triapine is explored for cancer and antiviral applications, while Fludarabine is primarily used in hematologic malignancies.

Triapine (Hydrochloride) vs. Cytarabine Hydrochloride

  • Antiviral Target : Triapine inhibits ASFV pF334L (RR subunit), whereas Cytarabine hydrochloride targets ASFV pG1211R (DNA polymerase), blocking DNA elongation .
  • Structural Differences : Cytarabine is a nucleoside analog, while Triapine is a thiosemicarbazone derivative, leading to distinct metabolic pathways and toxicity profiles .
Parameter Triapine (Hydrochloride) Cytarabine Hydrochloride
Primary Target ASFV pF334L (RR subunit) ASFV pG1211R (DNA polymerase)
Chemical Class Thiosemicarbazone Nucleoside analog
Antiviral IC₅₀ Not reported (dose-dependent) Not reported (dose-dependent)
Key Metabolic Enzymes CYP450, UGT (hepatocytes) Deoxycytidine kinase
Clinical Applications Cancer, antiviral research Leukemia, lymphoma

Hydrochloride Salts with Antiviral Activity

Triapine (Hydrochloride) vs. Raloxifene Hydrochloride

  • Therapeutic Overlap: No direct antiviral overlap; Raloxifene is used for osteoporosis and breast cancer.

Triapine (Hydrochloride) vs. Amitriptyline Hydrochloride

  • Pharmacokinetics : Both undergo hepatic metabolism, but Triapine interacts with N-benzyl imidazole-sensitive enzymes, whereas Amitriptyline (a tricyclic antidepressant) is metabolized via CYP2D6 and CYP3A4 .
  • Toxicity : Triapine’s dose-limiting toxicity is methemoglobinemia, while Amitriptyline poses cardiac and anticholinergic risks .

Research Findings and Clinical Implications

  • Antiviral Synergy : Triapine’s unique targeting of viral RR (vs. host RR) may reduce off-target toxicity compared to traditional RR inhibitors like Hydroxyurea .
  • Metabolic Stability : Triapine’s metabolism in hepatocytes is modulated by inhibitors of oxidoreductases and conjugative enzymes, indicating a complex metabolic profile distinct from other hydrochloride drugs .

Q & A

What analytical methods are recommended for validating Triapine purity and stability in preclinical formulations?

Basic Research Focus
Triapine's purity and stability must be validated using high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacopeial standards for structurally similar compounds like doxepin hydrochloride . Key parameters include:

  • Column Selection : Use a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) to resolve Triapine from degradation products.
  • Validation Criteria : Ensure resolution (R ≥ 1.5) between Triapine and its related compounds (e.g., iron complexes or thiosemicarbazone derivatives) .
  • Stability Testing : Perform accelerated degradation studies under acidic/alkaline conditions to identify labile functional groups (e.g., the thiosemicarbazone moiety) .

How does Triapine’s mechanism of action differ between ribonucleotide reductase (RNR) inhibition and reactive oxygen species (ROS) generation?

Advanced Research Focus
Triapine exhibits dual mechanisms:

RNR Inhibition : It chelates iron in the RNR diferric center, destabilizing the enzyme’s tyrosyl radical essential for DNA synthesis. This is confirmed via spectrophotometric assays tracking iron release from mouse R2 protein .

ROS Generation : Iron-Triapine complexes react with molecular oxygen, producing hydroxyl radicals (•OH) detected via electron paramagnetic resonance (EPR) or fluorescent probes (e.g., DCFH-DA) .
Contradiction Analysis : While RNR inhibition dominates in low-iron conditions, ROS-driven cytotoxicity prevails in iron-replete environments. Researchers must quantify intracellular iron levels (e.g., ICP-MS) to contextualize results .

What experimental strategies can resolve contradictions in Triapine’s efficacy across cancer vs. antiviral studies?

Advanced Research Focus
Discrepancies arise from model-specific variables:

  • Cancer Studies : Triapine synergizes with DNA-damaging agents (e.g., gemcitabine) in NSCLC and leukemia, as shown in phase II trials . However, efficacy depends on tumor iron metabolism and RNR isoform expression .
  • Antiviral Studies : Triapine inhibits ASFV by targeting viral RNR (pF334L), not host DDR pathways. Use siRNA knockdowns to confirm target specificity and rule off-host effects .
    Methodological Recommendations :
    • Employ isogenic cell lines with modulated RNR expression.
    • Use dual-reporter assays (viral load + host viability) to distinguish direct antiviral activity from cytotoxicity .

How should researchers design combinatorial screens to identify synergistic partners for Triapine?

Basic Research Focus
Adopt a high-throughput approach, as demonstrated in ASFV drug repurposing studies :

Library Selection : Screen FDA-approved libraries (e.g., NCATS Pharmaceutical Collection) to prioritize compounds with complementary mechanisms (e.g., cytarabine hydrochloride for DNA polymerase inhibition) .

Dose-Response Matrix : Use a checkerboard assay to calculate synergy scores (e.g., Bliss independence or Chou-Talalay CI).

Validation : Confirm hits in 3D tumor spheroids or ex vivo infected primary cells to model tissue-specific pharmacokinetics .

What in vitro models are appropriate for studying Triapine’s dual targeting of host and pathogen RNR?

Advanced Research Focus
For ASFV or viral oncology studies:

  • Primary Cells : Use porcine alveolar macrophages (PAMs) for ASFV, as they reflect natural infection dynamics .
  • Co-Culture Systems : Combine tumor cells (e.g., HepG2) and virus-infected cells to model competition for iron pools.
  • Molecular Docking : Validate Triapine’s binding to viral RNR (pF334L) vs. human R2 using AutoDock Vina, focusing on Fe²⁺ coordination sites .

How can researchers address variable Triapine cytotoxicity in heterogeneous cell populations?

Advanced Research Focus
Single-cell RNA sequencing (scRNA-seq) can identify subpopulations with resistance markers (e.g., upregulated iron transporters or antioxidant genes). Mitigate variability via:

  • Iron Modulation : Pre-treat cells with deferoxamine (iron chelator) or ferric ammonium citrate to standardize intracellular iron levels .
  • Metabolic Profiling : Use Seahorse assays to correlate cytotoxicity with oxidative phosphorylation vs. glycolysis .

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